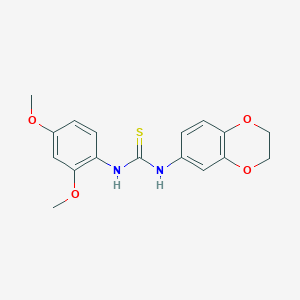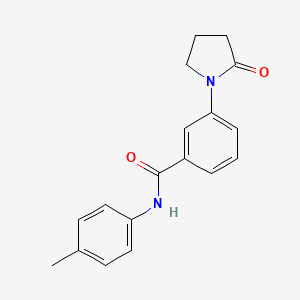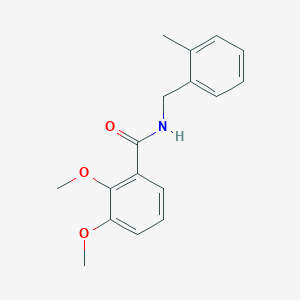
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as BDBM-13, is a small molecule drug that has gained interest in scientific research due to its potential therapeutic effects.
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins by binding to specific amino acid residues on the proteins. This prevents the formation of toxic protein aggregates that contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have both biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea prevents the formation of toxic protein aggregates, reducing neuronal damage and improving cognitive function. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It is also stable and easy to synthesize, allowing for large-scale production. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has limitations in terms of its specificity and selectivity. It may interact with other proteins and enzymes, leading to off-target effects. Further research is needed to optimize the specificity and selectivity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea.
未来方向
There are several future directions for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea research. One direction is to optimize the synthesis method to improve the yield and purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea. Another direction is to investigate the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea in combination with other drugs for cancer and neurodegenerative disease treatment. Additionally, further research is needed to understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea in more detail, and to optimize its specificity and selectivity for specific targets.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethoxybenzaldehyde and thiourea to form 2,4-dimethoxyphenylthiourea. This intermediate is then reacted with 1,2-benzoquinone to form the final product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea. The synthesis method has been optimized to improve the yield and purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-20-12-4-5-13(15(10-12)21-2)19-17(24)18-11-3-6-14-16(9-11)23-8-7-22-14/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRPVSYAQICFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)
![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)


![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
